2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide
Overview
Description
2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide is a complex organic compound with potential applications in various scientific fields. Its unique structure, which includes a boron-containing tricyclic system and a thiophene ring, suggests it may have interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the tricyclic boron-containing system, the introduction of the thiophene ring, and the final coupling with the phenoxy and acetamide groups. Each step would require specific reagents and conditions, such as:
Formation of the tricyclic system: This might involve cyclization reactions using boron-containing precursors.
Introduction of the thiophene ring: This could be achieved through cross-coupling reactions, such as Suzuki or Stille coupling.
Final coupling: The phenoxy and acetamide groups could be introduced through nucleophilic substitution or amidation reactions.
Industrial Production Methods
Industrial production of such a compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
The compound could undergo various types of chemical reactions, including:
Oxidation: The thiophene ring could be oxidized to form sulfoxides or sulfones.
Reduction: The double bonds in the tricyclic system could be reduced to form saturated analogs.
Substitution: The phenoxy and acetamide groups could be modified through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions used but could include oxidized, reduced, or substituted analogs of the original compound.
Scientific Research Applications
Chemistry
In chemistry, the compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, the compound could be investigated for its potential as a fluorescent probe or as a modulator of biological pathways.
Medicine
In medicine, the compound could be explored for its potential as a therapeutic agent, particularly if it exhibits activity against specific molecular targets.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of the compound would depend on its specific interactions with molecular targets. For example, if the compound acts as a fluorescent probe, its mechanism of action would involve the absorption and emission of light. If the compound acts as a therapeutic agent, its mechanism of action would involve binding to specific proteins or nucleic acids and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other boron-containing tricyclic systems or thiophene-containing molecules. Examples could include:
Boronic acids: Which are commonly used in cross-coupling reactions.
Thiophene derivatives: Which are often used in organic electronics.
Uniqueness
The uniqueness of the compound lies in its combination of a boron-containing tricyclic system and a thiophene ring, which could confer unique chemical and biological properties not found in other compounds.
Properties
IUPAC Name |
2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23BF2N4O4S/c31-30(32)35-21(7-8-22(35)18-23-9-12-25(36(23)30)26-2-1-17-41-26)6-3-20-4-10-24(11-5-20)40-19-27(37)33-15-16-34-28(38)13-14-29(34)39/h1-14,17-18H,15-16,19H2,(H,33,37)/b6-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMIIPOTZFMFCQX-ZZXKWVIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC=C2C=CC3=CC=C(C=C3)OCC(=O)NCCN4C(=O)C=CC4=O)C=C5[N+]1=C(C=C5)C6=CC=CS6)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-]1(N2C(=CC=C2/C=C/C3=CC=C(C=C3)OCC(=O)NCCN4C(=O)C=CC4=O)C=C5[N+]1=C(C=C5)C6=CC=CS6)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23BF2N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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